2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Catalog No.
S2990434
CAS No.
1396852-46-2
M.F
C21H24N2O3S2
M. Wt
416.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2...

CAS Number

1396852-46-2

Product Name

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

IUPAC Name

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.55

InChI

InChI=1S/C21H24N2O3S2/c1-16-12-20(26-3)21(13-17(16)2)28(24,25)23(10-8-19-7-5-11-27-19)15-18-6-4-9-22-14-18/h4-7,9,11-14H,8,10,15H2,1-3H3

InChI Key

KOFYVKAYMFTPMP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)OC

solubility

not available

2-Methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, dimethyl groups, a pyridine ring, and a thiophene moiety. Its molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S, and it has a molecular weight of approximately 320.41 g/mol. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of sulfonamides and substituted aromatic compounds:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced under specific conditions to yield amines or other derivatives.

These reactions are crucial for modifying the compound for various applications in pharmaceuticals and materials science.

Research indicates that compounds similar to 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit significant biological activities:

  • Antimicrobial Properties: Many benzenesulfonamides have shown effectiveness against bacterial infections.
  • Anticancer Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development.

The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves several steps:

  • Formation of the Sulfonamide: The starting material is reacted with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
  • Pyridine and Thiophene Functionalization: The pyridine and thiophene groups are introduced through alkylation or coupling reactions using appropriate precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the precise incorporation of various functional groups that contribute to the compound's biological activity.

The applications of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide span several fields:

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, this compound may serve as a lead structure in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as herbicides or pesticides.
  • Material Science: The unique properties of this compound could be utilized in the development of novel materials with specific functionalities.

Interaction studies involving 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can provide insights into its mechanism of action:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins can elucidate its biological effects.
  • Enzyme Kinetics: Investigating the inhibition kinetics can help determine its efficacy as an enzyme inhibitor.
  • Cellular Uptake Studies: Analyzing how cells absorb this compound can inform on its potential therapeutic applications.

These studies are essential for assessing the compound's viability as a therapeutic agent.

Several compounds share structural features with 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxy-N-(pyridin-3-yl)methyl-benzenesulfonamideC14H16N2O3SC_{14}H_{16}N_2O_3SLacks thiophene group; potential antimicrobial activity
2-Methoxy-N-(pyridin-4-yl)methyl-benzenesulfonamideC14H16N2O3SC_{14}H_{16}N_2O_3SDifferent pyridine substitution; explored for anticancer properties
N-(3-Pyridinyl)-N'-(thiophen-2-yldisulfanyl)ureaC10H8N4S2C_{10}H_{8}N_4S_2Contains urea linkage; studied for enzyme inhibition

These compounds illustrate variations in functional groups and structures that may influence their biological activity and applications. The unique combination of pyridine and thiophene in 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide potentially enhances its pharmacological profile compared to similar compounds.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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